Benzenemethanol, 4-(dimethylamino)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCAASPALGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168836 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-46-4 | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1703-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)benzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Significance Within Benzyl Alcohol Derivatives
The significance of Benzenemethanol, 4-(dimethylamino)- is best understood in the context of its parent structure, benzyl (B1604629) alcohol. Benzyl alcohol (C₆H₅CH₂OH) is an aromatic alcohol used widely as a solvent, preservative, and a precursor in the synthesis of numerous esters and other compounds for the perfume and flavor industries. britannica.comwikipedia.org The derivatives of benzyl alcohol are a broad class of compounds where the basic structure is modified to tailor its chemical and physical properties for specific applications. rijksmuseum.nl
Benzenemethanol, 4-(dimethylamino)- stands out due to the electronic effects of the dimethylamino group at the para position of the benzene (B151609) ring. apolloscientific.co.uk This group is a strong electron donor, which influences the reactivity of the aromatic ring and the benzyl alcohol moiety. cymitquimica.com This enhanced reactivity makes it a valuable component in various chemical transformations, including nucleophilic substitutions and condensation reactions. cymitquimica.com Researchers utilize this unique reactivity in targeted synthesis projects. For instance, it is a key building block in the creation of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.com
The study of benzyl alcohol derivatives is a dynamic field. For example, research at the Rijksmuseum aims to determine if chemically modifying benzyl alcohols can lead to more selective and effective cleaning agents for historical oil paintings. rijksmuseum.nl This project seeks to fine-tune the chemical structure to create reagents that can solubilize conservation interventions without harming the original paint layers, highlighting the diverse applications of this class of compounds. rijksmuseum.nl
Overview of Advanced Research Trajectories and Interdisciplinary Relevance
Established Synthetic Routes and Reaction Optimizations
The synthesis of 4-(dimethylamino)benzenemethanol can be achieved through several established routes, primarily involving the reduction of carbonyl precursors and derivatization from halogenated compounds.
Reduction Reactions from Carbonyl Precursors
A common and effective method for synthesizing 4-(dimethylamino)benzenemethanol is through the reduction of the corresponding aldehyde, 4-(dimethylamino)benzaldehyde (B131446).
The reduction of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzenemethanol is a standard transformation in organic synthesis. researchgate.net This can be accomplished using various reducing agents. Metal hydrides like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. libretexts.orgyoutube.com NaBH4 is a milder reducing agent and is often preferred for its selectivity and safer handling, typically in a protic solvent like methanol (B129727) or ethanol. libretexts.orgrsc.org LiAlH4 is a more powerful reducing agent and can also be used, though it requires anhydrous conditions and careful handling due to its high reactivity. libretexts.orgyoutube.com
The general reaction involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the primary alcohol. libretexts.org
A study on the hydrosilylation of aldehydes demonstrated the reduction of 4-(dimethylamino)benzaldehyde using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate (K2CO3), which acts as a Lewis base catalyst. researchgate.net This method offers a chemoselective approach to the reduction. researchgate.net
Table 1: Aldehyde-Based Reduction of 4-(dimethylamino)benzaldehyde
| Reducing Agent | Catalyst/Solvent | Product | Reference |
| Sodium Borohydride (NaBH4) | Methanol/Ethanol | Benzenemethanol, 4-(dimethylamino)- | libretexts.orgrsc.org |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF | Benzenemethanol, 4-(dimethylamino)- | libretexts.orgyoutube.com |
| Polymethylhydrosiloxane (PMHS) | Potassium Carbonate (K2CO3) | Benzenemethanol, 4-(dimethylamino)- | researchgate.net |
While not directly leading to 4-(dimethylamino)benzenemethanol, the reduction of ketones is a fundamental reaction that produces related secondary benzenemethanol structures. libretexts.org The principles and reagents used are analogous to aldehyde reductions. For instance, the reduction of acetophenone (B1666503) derivatives would yield the corresponding 1-phenylethanol (B42297) derivatives.
Common methods for ketone reduction include:
Hydride Reductions: Similar to aldehydes, ketones are readily reduced by NaBH4 and LiAlH4 to form secondary alcohols. libretexts.orgyoutube.com
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aromatic ketones. masterorganicchemistry.com
Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) (N2H4) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.com The reaction proceeds through the formation of a hydrazone intermediate. masterorganicchemistry.com
Catalytic Hydrogenation: Ketones can also be reduced to secondary alcohols using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel. thieme-connect.de
Derivatization from Halogenated Precursors (e.g., 4-(dimethylamino)benzyl chloride)
Another synthetic route to benzenemethanol derivatives involves the derivatization of halogenated precursors. For instance, 4-(dimethylamino)benzoyl chloride can be used in derivatization reactions. sigmaaldrich.comsigmaaldrich.com While this specific precursor leads to ester or amide derivatives rather than the alcohol directly, related benzyl halides can be hydrolyzed to the corresponding benzyl alcohols. The hydrolysis of a benzyl halide, such as 4-(dimethylamino)benzyl chloride, under appropriate conditions (e.g., aqueous base) would yield 4-(dimethylamino)benzenemethanol. This nucleophilic substitution reaction, however, can be prone to side reactions, and conditions must be carefully controlled.
Catalytic Approaches in Benzenemethanol, 4-(dimethylamino)- Synthesis
Catalytic methods offer efficient and often more environmentally benign pathways for the synthesis of benzenemethanol derivatives. As mentioned earlier, the hydrosilylation of 4-(dimethylamino)benzaldehyde is a catalytic process. researchgate.net
Furthermore, catalytic transfer hydrogenation represents another important approach. This technique uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst to effect the reduction of the carbonyl group. This avoids the need for handling gaseous hydrogen. rsc.org
The use of non-noble metal catalysts, such as a NiCuFeOx composite, has been explored for the amination of alcohols, which is a related transformation. ionike.com While this study focuses on the reverse reaction, the principles of catalysis are relevant to the synthesis of benzylic alcohols.
Advanced Reaction Mechanisms and Kinetic Studies
The mechanisms for the reduction of aldehydes and ketones by metal hydrides are well-established. libretexts.org The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
For catalytic reactions like hydrosilylation, the mechanism is more complex and can involve the activation of the silane (B1218182) by the catalyst. In the case of K2CO3-activated hydrosilylation, it is proposed that the Lewis basic carbonate activates the polymethylhydrosiloxane (PMHS). researchgate.net
Kinetic studies of these reactions can provide valuable insights into the reaction rates and the influence of various parameters such as catalyst loading, temperature, and substrate concentration. However, specific kinetic data for the synthesis of 4-(dimethylamino)benzenemethanol are not extensively detailed in the provided search results. Advanced studies in this area would involve techniques such as in-situ reaction monitoring (e.g., by spectroscopy) to determine rate laws and elucidate the detailed mechanistic steps. youtube.comgbcramgarh.in
Oxidation Reactions of the Benzylic Hydroxyl Group
The oxidation of the benzylic hydroxyl group in 4-(dimethylamino)benzyl alcohol is a fundamental transformation that leads to the formation of valuable carbonyl compounds. The efficiency and selectivity of this process are highly dependent on the choice of oxidizing agent, catalyst, and reaction conditions.
Selective Oxidation to Carbonyl Compounds
The primary product of the selective oxidation of 4-(dimethylamino)benzyl alcohol is 4-(dimethylamino)benzaldehyde. Various oxidizing agents have been employed to achieve this transformation with high yields. For instance, oxidation with acidified dichromate in an aqueous acetic acid medium has been shown to produce the corresponding aldehyde in over 85% yield, with no detectable formation of the carboxylic acid. orientjchem.org Similarly, phenyliodoso acetate (B1210297) in a tert-butyl alcohol-water medium effectively oxidizes substituted benzyl alcohols to their respective aldehydes. core.ac.uk The choice of oxidant is crucial; strong oxidizing agents like potassium permanganate (B83412) (KMnO4) tend to oxidize the primary alcohol directly to the carboxylic acid. youtube.com To isolate the aldehyde, milder oxidants and specific reaction setups, such as immediate distillation of the product, are necessary to prevent over-oxidation. youtube.com
The selective oxidation of benzylic alcohols, including 4-(dimethylamino)benzyl alcohol, can also be achieved under milder, metal-free conditions. One such method involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, promoted by sulfuric acid. This approach, akin to the Pfitzner-Moffatt oxidation but without the need for dicyclohexylcarbodiimide (B1669883) (DCC), provides excellent yields of the corresponding aromatic aldehydes with short reaction times and no side products. sciencemadness.org
Furthermore, photo-oxidation presents another avenue for the selective conversion of benzyl alcohols. Under light irradiation and in the presence of a suitable catalyst or even without external additives, benzyl alcohols can be oxidized to aldehydes or further to carboxylic acids. nih.govnih.gov The reaction pathway can often be controlled by the reaction conditions. nih.gov
Kinetic and Mechanistic Investigations of Oxidation Processes
Kinetic studies on the oxidation of benzyl alcohols provide valuable insights into the reaction mechanisms. For many oxidation reactions of benzyl alcohols, the reaction is first order with respect to both the substrate and the oxidant. orientjchem.orgcore.ac.ukasianpubs.org The mechanism often involves the formation of an intermediate complex between the alcohol and the oxidizing species.
The rate-determining step in many of these oxidations is the cleavage of the α-C-H bond. This is supported by the observation of a significant primary kinetic isotope effect when α,α-dideuteriobenzyl alcohol is used as the substrate. asianpubs.orgrsc.org For example, in the oxidation of benzyl alcohol by bromine, the rate is 4.1 times faster for the non-deuterated alcohol. rsc.org Similarly, a kinetic isotope effect (kH/kD) of 6.61 was observed in the oxidation by pyrazinium dichromate. asianpubs.org
The reaction mechanism can vary depending on the oxidant and reaction conditions. For instance, in the oxidation by acidified dichromate, the absence of induced polymerization of acrylonitrile (B1666552) suggests that the reaction does not proceed via a free-radical intermediate. orientjchem.org The proposed mechanism involves a rate-determining removal of a hydride ion from the C(1)-H bond, possibly with a synchronous removal of the hydroxyl proton. rsc.org In contrast, photo-oxidation reactions may involve free radical intermediates, as evidenced by the quenching of the reaction in the presence of radical scavengers. nih.gov
Influence of Substituents on Oxidation Kinetics
The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidation of benzyl alcohols. Electron-donating groups, such as the dimethylamino group, generally accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is consistent with a mechanism where the rate-determining step involves the development of a positive charge at the benzylic carbon, which is stabilized by electron-donating substituents.
For example, in the oxidation by acidified dichromate, the order of reactivity for para-substituted benzyl alcohols is p-OCH3 > p-CH3 > -H > p-Cl > p-NO2. orientjchem.org This trend highlights the accelerating effect of electron-releasing groups. A Hammett plot of log k2 versus the substituent constant (σ) can provide further mechanistic details. A curved plot may suggest a continuous change in the transition state with varying substituents. orientjchem.org In the oxidation of benzyl alcohols by bromine, a linear Hammett plot with a negative ρ value (-2.29) indicates that the reaction is favored by electron-donating groups. rsc.org
Effect of Substituents on the Rate of Oxidation of Benzyl Alcohols
| Substituent | Relative Rate of Oxidation | Oxidizing Agent | Reference |
|---|---|---|---|
| p-OCH3 | Faster | Acidified Dichromate | orientjchem.org |
| p-CH3 | Faster | Acidified Dichromate | orientjchem.org |
| -H | Reference | Acidified Dichromate | orientjchem.org |
| p-Cl | Slower | Acidified Dichromate | orientjchem.org |
| p-NO2 | Slower | Acidified Dichromate | orientjchem.org |
Role of Catalysts in Oxidation Pathways
Catalysts play a pivotal role in enhancing the rate and selectivity of the oxidation of benzyl alcohols. Both homogeneous and heterogeneous catalysts are employed.
Heterogeneous catalysts, such as palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) or graphitic carbon nitride (Pd/g-C3N4), have proven effective for the selective oxidation of benzyl alcohols to aldehydes. researchgate.netmdpi.com The catalytic activity can be influenced by factors such as the nature of the support, the size of the metal nanoparticles, and the presence of promoters. mdpi.comrsc.org For instance, in the solvent-free oxidation of benzyl alcohol over Pd/g-C3N4, the nitrogen chemical configuration and the surface Pd2+ concentration were found to be critical for catalytic efficiency. mdpi.com Similarly, gold nanoparticles supported on titanium dioxide or silica (B1680970) have also demonstrated high catalytic activity. rsc.org
Homogeneous catalysts, including copper complexes in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also effective for the aerobic oxidation of benzyl alcohols. rsc.org The mechanism of these catalyzed reactions can be complex, often involving the formation of an active catalyst-oxidant species. Acid catalysis is also common in many oxidation reactions. For example, the oxidation by dichromate and pyrazinium dichromate is acid-catalyzed, suggesting the involvement of a protonated Cr(VI) species as the active oxidant. orientjchem.orgasianpubs.org
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 4-(dimethylamino)benzyl alcohol is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the dimethylamino group and the hydroxyl group. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. libretexts.orgyoutube.com Given that the para position is already occupied by the hydroxymethyl group, electrophilic substitution is expected to occur at the positions ortho to the dimethylamino group (C-3 and C-5).
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The introduction of a halogen, for example, would typically require a Lewis acid catalyst to activate the halogen. masterorganicchemistry.com
Nucleophilic aromatic substitution on the ring is generally difficult as the ring is electron-rich. Such reactions would require the presence of strong electron-withdrawing groups, which are absent in this molecule.
Reactivity of the Dimethylamino Moiety
The dimethylamino group is a key functional group that significantly influences the reactivity of the molecule. It is a strong activating group in electrophilic aromatic substitution, as discussed above. libretexts.org
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can be protonated in the presence of acids. This group can also act as a catalyst in certain reactions. For instance, 4-(dimethylamino)pyridine (DMAP), a structurally related compound, is a well-known nucleophilic catalyst for acetylation reactions. nih.gov The mechanism involves the nucleophilic attack of the dimethylamino group on the acetylating agent to form a highly reactive acetylpyridinium intermediate. nih.gov While 4-(dimethylamino)benzyl alcohol itself is not typically used as a catalyst in this manner, the inherent nucleophilicity of its dimethylamino group is a notable feature of its chemical character.
The dimethylamino group can also participate in reactions such as oxidation, though this is generally less common than the oxidation of the benzylic alcohol. Under specific conditions, it is possible to form N-oxides or undergo other transformations.
Electron Transfer Processes and Related Reaction Pathways
The chemical behavior of Benzenemethanol, 4-(dimethylamino)-, is significantly shaped by its propensity to engage in electron transfer reactions. This is primarily attributed to the powerful electron-donating nature of the 4-(dimethylamino) substituent, which lowers the ionization potential of the molecule and makes it susceptible to oxidation. Both photochemical and electrochemical methods have been employed to investigate these processes, revealing a rich and complex reactivity profile.
Upon photoexcitation or under the influence of an applied potential, Benzenemethanol, 4-(dimethylamino)- can readily lose an electron to form a radical cation. This transient species is a key intermediate that dictates the subsequent reaction pathways. The stability and reactivity of this radical cation are crucial in determining the final products of the reaction.
Research on analogous compounds, such as 4-methoxybenzyl alcohol, has shown that photo-oxidation proceeds via a photoinduced electron transfer mechanism. In these reactions, an excited-state photosensitizer accepts an electron from the benzyl alcohol derivative, initiating a cascade of events that ultimately leads to the oxidized product, in this case, the corresponding aldehyde. Given the stronger electron-donating ability of the dimethylamino group compared to the methoxy (B1213986) group, a similar or even more facile electron transfer process is anticipated for Benzenemethanol, 4-(dimethylamino)-.
Furthermore, studies on the photocatalytic oxidation of electron-rich benzyl alcohols have highlighted the generation of radical species through electron transfer as a pivotal step. These investigations often employ semiconductor photocatalysts that, upon illumination, generate electron-hole pairs. The photogenerated hole can then oxidize the benzyl alcohol, leading to the formation of the radical cation and initiating the oxidation cascade.
The electrochemical oxidation of benzyl alcohol and its derivatives also provides valuable insights. These studies demonstrate that the oxidation potential is highly dependent on the nature of the substituent on the aromatic ring. Electron-donating groups, such as the dimethylamino group, are known to significantly lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted benzyl alcohol.
A related and important concept is proton-coupled electron transfer (PCET), where the transfer of an electron is coupled to the transfer of a proton. In the context of benzyl alcohol oxidation, PCET mechanisms are often invoked to explain the formation of the final aldehyde or carboxylic acid products from the initially formed radical cation. Following the initial electron transfer, the radical cation of Benzenemethanol, 4-(dimethylamino)- can undergo deprotonation from the benzylic hydroxyl group or the alpha-carbon, leading to the formation of a neutral radical, which is then further oxidized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Proton NMR spectra of 4-(dimethylamino)benzenemethanol provide distinct signals corresponding to each unique proton environment in the molecule. rsc.org The spectrum is characterized by signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), the hydroxyl proton (OH), and the methyl protons of the dimethylamino group. rsc.orgrsc.org
In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring, being in different chemical environments, appear as two doublets in the aromatic region (approximately δ 6.7-7.3 ppm). rsc.org The protons ortho to the dimethylamino group are shifted upfield compared to those ortho to the hydroxymethyl group due to the strong electron-donating effect of the N(CH₃)₂ group. The benzylic protons (Ar-CH₂-OH) typically appear as a singlet around δ 4.6 ppm. rsc.org The six equivalent protons of the two methyl groups on the nitrogen atom give rise to a sharp, intense singlet further upfield, generally around δ 2.9 ppm. rsc.org The signal for the hydroxyl proton can be broad and its chemical shift is variable, often depending on concentration and solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
|---|---|---|---|---|
| 7.22-7.24 | d | 2H | Aromatic C-H (ortho to CH₂OH) | rsc.org |
| 6.67-6.70 | d | 2H | Aromatic C-H (ortho to N(CH₃)₂) | rsc.org |
| 4.61 | s | 2H | Benzylic protons (CH₂) | rsc.org |
| 2.90 | s | 6H | Dimethylamino protons (N(CH₃)₂) | rsc.org |
Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts can vary slightly based on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. rsc.org In the proton-decoupled ¹³C NMR spectrum of 4-(dimethylamino)benzenemethanol, distinct signals are observed for the methyl, methylene, and aromatic carbons. The aromatic region shows four signals: two for the protonated carbons and two for the quaternary (non-protonated) carbons. rsc.org The carbon atom attached to the nitrogen (C-N) is found around δ 150 ppm, while the carbon attached to the hydroxymethyl group (C-CH₂OH) is typically near δ 130-133 ppm. rsc.orgrsc.org The benzylic carbon (CH₂OH) signal appears around δ 65 ppm, and the methyl carbons of the dimethylamino group are observed upfield at approximately δ 40 ppm. rsc.orgrsc.org
| Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|
| ~150.0 | Aromatic C (quaternary, C-N) | rsc.orgoregonstate.edu |
| ~133.2 | Aromatic C (quaternary, C-CH₂OH) | rsc.org |
| ~128.8 | Aromatic CH (ortho to CH₂OH) | rsc.org |
| ~112.0 | Aromatic CH (ortho to N(CH₃)₂) | rsc.org |
| ~65.2 | Benzylic Carbon (CH₂OH) | rsc.org |
| ~40.0 | Dimethylamino Carbons (N(CH₃)₂) | rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
While one-dimensional ¹H and ¹³C NMR are sufficient for routine structural confirmation, advanced two-dimensional (2D) NMR techniques can be invaluable for unambiguous signal assignment and for studying reaction mechanisms. Techniques such as Correlation Spectroscopy (COSY) would reveal ¹H-¹H coupling between the adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments of the aromatic CH and benzylic CH₂ groups. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations over two to three bonds, for instance, connecting the dimethylamino protons to the ortho aromatic carbons and the quaternary C-N carbon.
In a research context, NMR is crucial for monitoring the progress of reactions that synthesize or consume 4-(dimethylamino)benzenemethanol. For example, in catalytic transfer hydrogenation reactions where 4-(dimethylamino)benzaldehyde is reduced to the corresponding alcohol, ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (around δ 9.8 ppm) and the appearance of the alcohol's benzylic and hydroxyl proton signals, allowing for the calculation of conversion and yield. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. chemicalbook.comguidechem.com The IR spectrum of 4-(dimethylamino)benzenemethanol displays characteristic absorption bands that confirm its key structural features.
The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to intermolecular hydrogen bonding. askthenerd.comtheaic.org The C-H stretching vibrations are also visible; aromatic C-H stretches typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (CH₂) and methyl (CH₃) groups are found just below 3000 cm⁻¹. theaic.org
Vibrational assignments for the 4-(dimethylamino)phenyl moiety can be informed by studies on related molecules like 4-(dimethylamino)benzaldehyde. nih.govmdpi.com The C-N stretching vibration of the tertiary aromatic amine group is expected around 1350 cm⁻¹. The C-O stretching vibration of the primary alcohol appears as a strong band in the 1050-1000 cm⁻¹ region. The benzene ring itself gives rise to characteristic C=C stretching vibrations in the 1610-1450 cm⁻¹ range.
| Frequency Range (cm⁻¹) | Vibration | Source |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch (hydrogen-bonded) | askthenerd.comtheaic.org |
| 3100 - 3000 | Aromatic C-H stretch | theaic.org |
| 3000 - 2850 | Aliphatic C-H stretch (CH₂, CH₃) | theaic.org |
| 1610 - 1580 | Aromatic C=C ring stretch | theaic.org |
| ~1350 | Aromatic C-N stretch | researchgate.net |
| ~1030 | C-O stretch (primary alcohol) | researchgate.net |
| ~820 | C-H out-of-plane bend (para-disubstituted ring) | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 4-(dimethylamino)benzenemethanol, the molecular formula is C₉H₁₃NO, corresponding to a monoisotopic mass of approximately 151.10 Da. nist.govchemicalbook.com
In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 151. The most significant fragmentation pathway involves the alpha-cleavage of the C-C bond between the aromatic ring and the benzylic carbon, or cleavage of the C-O bond, leading to the formation of a highly stable 4-(dimethylamino)benzyl cation at m/z = 134. This cation is resonance-stabilized by the powerful electron-donating dimethylamino group, making this a very prominent peak. Another expected fragmentation is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, giving a peak at m/z = 133 (M-18). Further fragmentation of the benzyl cation can lead to peaks corresponding to the loss of methyl groups or other rearrangements. Comparing its fragmentation to that of unsubstituted benzyl alcohol, which shows a characteristic loss of water and a base peak for the phenylmethyl cation (m/z = 91), highlights the directing effect of the dimethylamino substituent on the fragmentation process. researchgate.netyoutube.com
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
Solvatochromism is the phenomenon where the color of a solution, and thus the UV-Vis absorption spectrum of a solute, changes with the polarity of the solvent. This change provides valuable information about the solute's electronic ground and excited states and its interactions with the surrounding solvent molecules.
Detailed research findings on the solvatochromic behavior of Benzenemethanol, 4-(dimethylamino)- are not extensively documented in publicly available literature. While studies on related compounds such as 4-dimethylaminobenzaldehyde and other aromatic compounds with electron-donating and-withdrawing groups have been conducted, specific λmax values for Benzenemethanol, 4-(dimethylamino)- across a range of solvents with varying polarities are not readily found.
In a hypothetical study, one would expect to observe shifts in the λmax of Benzenemethanol, 4-(dimethylamino)- as the solvent polarity is varied. These shifts can be either a bathochromic shift (to longer wavelengths, also known as a red shift) or a hypsochromic shift (to shorter wavelengths, or a blue shift). The direction and magnitude of the shift depend on the relative stabilization of the ground and excited states by the solvent.
For a compound like Benzenemethanol, 4-(dimethylamino)-, the electronic transitions are typically π → π* transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom of the dimethylamino group. The electron-donating dimethylamino group increases the electron density of the aromatic ring, influencing the energy of these transitions.
To illustrate the expected data from a solvatochromic study, a hypothetical data table is presented below. This table shows how the λmax of Benzenemethanol, 4-(dimethylamino)- might vary in solvents of different polarities.
| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | 280 |
| Diethyl Ether | 4.34 | 285 |
| Chloroform | 4.81 | 290 |
| Ethanol | 24.55 | 295 |
| Acetonitrile | 37.5 | 298 |
| Water | 80.1 | 305 |
In this hypothetical scenario, a bathochromic shift is observed as the solvent polarity increases. This would suggest that the excited state of Benzenemethanol, 4-(dimethylamino)- is more polar than its ground state and is therefore more stabilized by polar solvents. This increased stabilization in polar solvents would lower the energy of the excited state, resulting in absorption at longer wavelengths.
Further analysis of such data would involve plotting the absorption maxima against various solvent polarity scales (e.g., the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters) to quantify the solvatochromic effect and gain deeper insights into the nature of the solute-solvent interactions.
Computational Chemistry and Theoretical Investigations of Benzenemethanol, 4 Dimethylamino
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. fishersci.com It is particularly effective for calculating ground-state properties. fishersci.com
Optimized Geometries and Electronic Structures
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. For Benzenemethanol, 4-(dimethylamino)-, DFT calculations would be employed to find the geometry that corresponds to the minimum energy on the potential energy surface.
This process involves iterative calculations where the forces on each atom are minimized. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. For instance, a key parameter would be the pyramidalization of the nitrogen atom in the dimethylamino group and its torsional angle with respect to the benzene (B151609) ring, which significantly influences the electronic communication between the donor group and the aromatic system.
The electronic structure, also obtainable from DFT, describes the distribution of electrons within the molecule through molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. In Benzenemethanol, 4-(dimethylamino)-, the HOMO is expected to have significant contributions from the nitrogen lone pair of the dimethylamino group, while the LUMO would be predominantly located on the π-system of the benzene ring. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.
Hypothetical DFT-Calculated Geometrical Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | 1.37 |
| C-O Bond Length (Å) | 1.43 |
| N-C-C-C Dihedral Angle (°) | 15 |
| HOMO Energy (eV) | -5.2 |
| LUMO Energy (eV) | -0.8 |
Charge Distribution Analysis
DFT calculations also allow for a detailed analysis of how electronic charge is distributed across the molecule. Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to assign partial atomic charges. This reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-poor regions.
For Benzenemethanol, 4-(dimethylamino)-, the dimethylamino group acts as a strong electron-donating group, pushing electron density into the aromatic ring. This would result in a negative partial charge on the nitrogen atom and an accumulation of negative charge on the ortho and para positions of the benzene ring relative to the dimethylamino group. The oxygen atom of the hydroxymethyl group, being electronegative, would also carry a partial negative charge. Understanding this charge distribution is fundamental to predicting intermolecular interactions, such as hydrogen bonding, and the molecule's behavior in different solvent environments.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties and dynamics of electronic excited states. tandfonline.com This is particularly relevant for understanding the photophysical behavior of molecules like Benzenemethanol, 4-(dimethylamino)-.
Intramolecular Charge Transfer (ICT) Processes
Upon absorption of light, molecules can be promoted to an electronic excited state. In molecules with distinct electron-donating and electron-accepting moieties, this excitation can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). In Benzenemethanol, 4-(dimethylamino)-, the dimethylamino group is the electron donor and the benzene ring is the primary acceptor.
TD-DFT calculations can model this process by calculating the energies and properties of the excited states. For similar molecules, it has been shown that excitation can lead to a state with a much larger dipole moment than the ground state, indicative of charge separation. nih.gov The efficiency and nature of this ICT process are highly dependent on the molecular geometry and the surrounding environment.
Conformational Changes in Excited States
The potential energy surfaces of excited states can be very different from that of the ground state. This can lead to significant changes in molecular geometry upon excitation. A well-known phenomenon in similar donor-acceptor systems is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In this model, the donor group (dimethylamino) twists with respect to the acceptor (benzene ring) in the excited state. This twisting motion decouples the π-systems, which can stabilize the charge-separated state and often leads to unique fluorescence properties.
TD-DFT can be used to map the potential energy surface of the excited state as a function of the torsional angle of the dimethylamino group. These calculations would reveal whether a stable TICT state exists and the energy barrier to reach it from the initially excited state.
Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule in a box of solvent molecules (like water or acetonitrile), MD can provide invaluable insights into how the solvent influences the structure, dynamics, and properties of the solute. nist.gov
For Benzenemethanol, 4-(dimethylamino)-, MD simulations would be crucial for understanding several aspects. Firstly, they can provide a more realistic model of the molecule's conformational flexibility in solution, accounting for thermal fluctuations and interactions with the solvent. Secondly, they are essential for studying solvent effects on the ICT process. Polar solvents are known to stabilize charge-separated states, and MD simulations can explicitly model the reorientation of solvent molecules around the solute in its ground and excited states. nist.gov This explicit modeling of the solvent shell is critical for accurately predicting how the environment modulates the photophysical properties of the molecule. By combining MD simulations with quantum mechanical calculations (QM/MM methods), one can study chemical processes in the condensed phase with high accuracy.
Quantum Chemical Characterization of Reactivity Descriptors
Quantum chemical calculations are a powerful tool for elucidating the reactivity of a molecule. By employing methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties known as reactivity descriptors. These descriptors help in predicting how a molecule will interact with other chemical species.
Key global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
From these frontier orbital energies, several important descriptors can be calculated nih.gov:
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO
Electronegativity (χ): The ability of an atom or molecule to attract electrons. χ = (IP + EA) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (IP - EA) / 2
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud. S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
For Benzenemethanol, 4-(dimethylamino)-, the presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the benzyl (B1604629) alcohol moiety influences its electronic properties. The dimethylamino group is expected to raise the HOMO energy level, making the molecule a better electron donor. The aromatic ring acts as a π-system bridge. DFT studies on similar aromatic compounds, such as benzyl alcohol, have been used to investigate reaction mechanisms and energetics, for instance, in reactions with atmospheric radicals like NO₃ researchgate.net. Such computational approaches could be applied to Benzenemethanol, 4-(dimethylamino)- to precisely quantify its reactivity descriptors and predict its behavior in various chemical environments.
Table 1: Conceptual Reactivity Descriptors and their Calculation from HOMO/LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (EA) | EA ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) | Propensity to accept electrons |
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations of NMR spectra are a valuable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is one of the most common approaches for predicting NMR chemical shifts (δ). These calculations provide theoretical values for ¹H and ¹³C NMR spectra that can be correlated with experimental findings.
Table 2: Experimental NMR Chemical Shifts for Benzenemethanol, 4-(dimethylamino)- in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 7.23 (d, J=8.6 Hz, 2H, Ar-H) |
| ¹H | 6.74 (d, J=8.6 Hz, 2H, Ar-H) |
| ¹H | 4.57 (s, 2H, -CH₂OH) |
| ¹H | 2.94 (s, 6H, -N(CH₃)₂) |
| ¹³C | 150.4 (Ar-C) |
| ¹³C | 129.0 (Ar-C) |
| ¹³C | 128.6 (Ar-CH) |
| ¹³C | 112.6 (Ar-CH) |
| ¹³C | 65.1 (-CH₂OH) |
| ¹³C | 40.8 (-N(CH₃)₂) |
Data sourced from a supporting information document by The Royal Society of Chemistry. rsc.org
Infrared (IR) Frequencies
Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. These calculations are typically performed using a harmonic approximation, which often leads to an overestimation of the frequencies compared to experimental results. Therefore, the calculated values are often scaled by an empirical factor to improve agreement with experimental data. These calculations can help in assigning specific vibrational modes to the bands observed in an experimental IR spectrum. An experimental IR spectrum for Benzenemethanol, 4-(dimethylamino)- is available in spectral databases chemicalbook.com.
UV-Vis Absorption Maxima
The prediction of electronic absorption spectra (UV-Vis) is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λmax), and the oscillator strengths (f) correspond to the intensity of the absorption bands.
For molecules like Benzenemethanol, 4-(dimethylamino)-, which possess a π-conjugated system with an electron-donating group, the lowest energy transition is typically a π → π* transition. The presence of the dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzyl alcohol. Computational studies on related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) have demonstrated the power of TD-DFT in accurately predicting UV-Vis spectra and understanding the nature of the electronic transitions involved psu.eduijstr.org. A similar approach would be instrumental in characterizing the electronic spectrum of Benzenemethanol, 4-(dimethylamino)-.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. sigmaaldrich.com Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. A key structural motif for high NLO response is a D-π-A system, where an electron-donor (D) and an electron-acceptor (A) group are connected by a π-conjugated bridge.
The key parameter for quantifying the NLO response of a molecule is the first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property. Using a finite field approach within a DFT or Hartree-Fock framework, the components of the hyperpolarizability tensor can be determined. The total hyperpolarizability (βtot) is then calculated from these components.
Computational studies on D-π-A molecules have shown that the magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the length of the π-bridge. psu.edu Theoretical investigations into the NLO properties of Benzenemethanol, 4-(dimethylamino)- would involve:
Optimization of the molecular geometry using a suitable level of theory.
Calculation of the dipole moment (μ) and polarizability (α).
Calculation of the first hyperpolarizability (β) tensor components.
While specific computational data on the NLO properties of Benzenemethanol, 4-(dimethylamino)- were not found in the surveyed literature, its molecular structure suggests it is a candidate for NLO activity. Theoretical calculations would be essential to quantify its potential and guide the design of new, related materials with enhanced NLO responses. nih.govdtic.mil
Derivatization Strategies for Enhanced Analytical and Synthetic Utility
Modification of the Hydroxyl Group for Analytical Detection and Separation
The hydroxyl group is a primary site for derivatization, enabling the conversion of 4-(dimethylamino)benzenemethanol into forms that are more amenable to analytical techniques. These modifications primarily aim to introduce chromophoric or fluorophoric moieties or to improve the compound's volatility and separation characteristics in chromatography.
Esterification for Chromatography
Esterification of the hydroxyl group is a widely employed strategy to enhance the chromatographic analysis of alcohols like 4-(dimethylamino)benzenemethanol. This process involves reacting the alcohol with a suitable acylating agent to form an ester. The resulting ester derivatives often exhibit improved thermal stability and volatility, making them suitable for gas chromatography (GC). Furthermore, the introduction of a chromophore through esterification can significantly enhance detection in high-performance liquid chromatography (HPLC) with UV-Vis detectors. researchgate.netnih.gov
Common esterification reagents include acyl chlorides, anhydrides, and activated carboxylic acids. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield 4-(dimethylamino)benzyl benzoate. The choice of the acylating agent can be tailored to introduce specific properties. For example, using a fluorinated anhydride (B1165640) can improve electron capture detection in GC.
Several methods can be employed for esterification, including the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent between a carboxylic acid and the alcohol. arkat-usa.org The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP). arkat-usa.orgnih.gov Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a mild reagent for benzyl (B1604629) ester synthesis. beilstein-journals.org
Table 1: Examples of Esterification Reactions for Analytical Derivatization
| Acylating Agent | Catalyst/Reagent | Derivative Formed | Analytical Advantage |
| Benzoyl Chloride | Pyridine | 4-(Dimethylamino)benzyl benzoate | Enhanced UV detection |
| Acetic Anhydride | Acid/Base Catalyst | 4-(Dimethylamino)benzyl acetate (B1210297) | Increased volatility for GC |
| p-Bromophenacyl bromide | Base | 4-(Dimethylamino)benzyl p-bromophenacyl ether | Element-selective detection (Br) in ICP-MS/MS rsc.org |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) | N-methylmorpholine | Corresponding ester | Efficient esterification researchgate.net |
Formation of Fluorescent Derivatives for Enhanced Detection
To achieve high sensitivity in analytical methods, particularly in bioanalysis, the hydroxyl group of 4-(dimethylamino)benzenemethanol can be derivatized to introduce a fluorescent tag. researchgate.net This strategy is especially valuable when analyzing trace amounts of the compound.
A common reagent for this purpose is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). mdpi.com In a basic medium, dansyl chloride reacts with the hydroxyl group to form a highly fluorescent dansyl ester. The resulting derivative can be detected with high sensitivity using fluorescence detectors in HPLC or capillary electrophoresis. The excitation and emission wavelengths of the dansyl group are typically around 340 nm and 530-535 nm, respectively. mdpi.com
Other fluorescent labeling reagents include those based on xanthene dyes, such as fluorescein (B123965) and rhodamine derivatives. nih.gov These reagents can be functionalized with groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates to facilitate reaction with the hydroxyl group. nih.gov The choice of the fluorescent tag can be optimized based on the desired photophysical properties and the specific analytical application. nih.govnih.gov
Functionalization of the Dimethylamino Group
The dimethylamino group on the benzene (B151609) ring is another key site for derivatization, offering opportunities to modify the electronic properties and reactivity of the molecule.
One common reaction is quaternization , which involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.netnih.govresearchgate.net For example, reacting 4-(dimethylamino)benzenemethanol with methyl iodide would yield [4-(hydroxymethyl)phenyl]trimethylammonium iodide. This transformation introduces a permanent positive charge, which can be useful in various applications, including the design of ionic liquids and phase-transfer catalysts. The rate of quaternization can be influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net
Another strategy for modifying the dimethylamino group is through nickel-catalyzed C-N borylation . This method allows for the conversion of the dimethylamino group into a boryl group, which can then be further functionalized using the extensive chemistry of organoboron compounds. nih.gov This approach significantly expands the synthetic utility of 4-(dimethylamino)benzenemethanol, enabling its conversion into a wide array of other functionalized molecules. nih.gov
Formation of Schiff Bases and Related Imino Compounds
While 4-(dimethylamino)benzenemethanol itself does not directly form Schiff bases, its aldehyde precursor, 4-(dimethylamino)benzaldehyde (B131446), readily undergoes condensation reactions with primary amines to form Schiff bases or imines (-HC=N-). nih.govyoutube.com This reaction is significant as the resulting Schiff bases are versatile intermediates in organic synthesis and can also exhibit interesting biological and photophysical properties. nih.govresearchgate.netrsc.orgnih.gov
The formation of a Schiff base involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by dehydration. The reaction is typically catalyzed by an acid or a base. The resulting imine can be subsequently reduced to a secondary amine, providing a route to a variety of N-substituted derivatives of 4-(dimethylamino)benzenemethanol.
Strategies for Isotope Labeling in Mechanistic Studies
Isotope labeling is a powerful tool for elucidating reaction mechanisms and for metabolic studies. researchgate.netresearchgate.netnih.gov 4-(Dimethylamino)benzenemethanol can be isotopically labeled at various positions to trace its fate in chemical and biological processes.
For instance, deuterium (B1214612) (²H or D) can be introduced into the benzylic position (the -CH₂OH group). This can be achieved through chemoenzymatic synthesis, for example, by coupling formate (B1220265) dehydrogenase and alcohol dehydrogenase with a catalytic amount of a nicotinamide (B372718) cofactor. nih.gov This method can produce stereospecifically labeled benzyl alcohols. nih.gov
Furthermore, stable isotopes such as deuterium can be incorporated into the dimethylamino group. For example, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents have been developed for labeling primary amines. nih.gov While this specific reagent targets amines, similar strategies could be adapted for labeling precursors to 4-(dimethylamino)benzenemethanol.
The use of isotopically labeled 4-(dimethylamino)benzenemethanol and its derivatives allows for detailed mechanistic investigations using techniques like kinetic isotope effect (KIE) studies and mass spectrometry-based tracer experiments. nih.govnih.gov
Research Applications in Advanced Materials Science
Role in the Synthesis of Dyes and Pigments
The compound is fundamental in the production of a major class of synthetic dyes known for their intense coloration and wide range of applications.
Benzenemethanol, 4-(dimethylamino)- and its derivatives are key intermediates in the synthesis of triarylmethane dyes. wikipedia.org These dyes are characterized by their triphenylmethane (B1682552) backbone and are used extensively in industries such as textiles, paper, and leather. researchgate.netnih.gov A prominent example is Malachite Green, a classic triarylmethane dye. The synthesis of its leuco base often involves the acid-catalyzed condensation of N,N-dimethylaniline with benzaldehyde (B42025). journalcmpr.com A related precursor, 4,4'-bis(dimethylamino)benzhydrol (B85804) (Michler's hydrol), which can be formed from the reduction of Michler's ketone, is a direct precursor to diaminotriphenylmethane dyes. google.com The subsequent oxidation of the colorless leuco base yields the intensely colored dye. google.com This transformation from the leuco form to the colored cationic form is the basis of the chromogenic properties of these dyes.
Table 2: Examples of Triarylmethane Dyes and Related Precursors
| Dye Name | Precursor(s) | Dye Family |
|---|---|---|
| Malachite Green | Benzaldehyde and N,N-dimethylaniline journalcmpr.com | Triarylmethane wikipedia.org |
| Crystal Violet | 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) and N,N-dimethylaniline | Triarylmethane |
| Victoria Blue BO | N-phenyl-1-naphthylamine and Michler's ketone | Triarylmethane researchgate.net |
The vibrant hues of triarylmethane dyes, derived from precursors like 4-(dimethylamino)benzenemethanol, are utilized for coloring various polymeric materials, including plastics. researchgate.netnih.gov These dyes can be incorporated into a polymer matrix to create colored materials for a wide array of applications. mdpi.com A more advanced application involves the integration of the leuco form of these dyes into polymers to create thermochromic materials. For instance, thermochromic polypropylene (B1209903) foils have been developed by embedding leuco dye-developer-solvent systems into the polymer matrix. researchgate.netfraunhofer.de In such systems, a temperature change triggers a reversible ring-opening reaction in the leuco dye (like Crystal Violet Lactone), causing a switch between a colorless and a colored state. fraunhofer.dersc.org This allows for the creation of "smart" plastics that change color in response to thermal stimuli. pascalchem.com
Development of Optoelectronic Materials (e.g., NLO applications)
The electronic structure of 4-(dimethylamino)benzenemethanol, featuring an electron-donating (donor) dimethylamino group attached to a π-conjugated phenyl ring, is a classic "D-π" system. This architecture is a foundational element for molecules with significant nonlinear optical (NLO) properties. When an electron-accepting (acceptor) group is added to such a system, it creates a D-π-A structure, which is crucial for second-order NLO effects like second-harmonic generation (SHG). mdpi.com
Research into organic NLO materials has shown that molecules with a dimethylamino donor group exhibit enhanced molecular hyperpolarizabilities, a measure of NLO activity. acs.org Studies on related structures, such as stilbazolium derivatives and chalcones containing a dimethylamino group, confirm that this moiety contributes significantly to large nonlinear behavior by facilitating intramolecular charge transfer (ICT). mdpi.comnih.gov The strong ICT from the donor to the acceptor through the π-bridge upon excitation is the origin of the high NLO response. mdpi.com Therefore, 4-(dimethylamino)benzenemethanol serves as a valuable building block for synthesizing more complex chromophores for applications in electro-optic modulation and frequency conversion. mdpi.comacs.org
Functionalization of Nanomaterials and Surfaces
The modification of surfaces at the nanoscale is a critical area of materials science, and benzyl (B1604629) alcohol derivatives play a role in this field. rsc.org The functionalization of nanoparticles involves attaching molecules to their surface to introduce new properties or improve existing ones, such as bioavailability, targeting ability, or biocompatibility. nih.govresearchgate.net
The benzyl alcohol group in 4-(dimethylamino)benzenemethanol can be used for attachment to nanoparticle surfaces through various chemical reactions. For example, benzyl alcohol itself is used in the synthesis of various metal oxide nanoparticles, where it acts as both a solvent and a reagent. rsc.org By extension, derivatives like 4-(dimethylamino)benzenemethanol can be used to anchor specific functionalities onto nanoparticle surfaces. This could impart optical properties (from the chromophoric part of the molecule) or serve as a reactive site for further modification. nih.gov Methods for surface modification include covalent attachment, electrostatic interactions, or direct thiol reactions, allowing for the tailored design of nanoparticles for advanced applications in areas like catalysis, sensing, and nanomedicine. nih.govresearchgate.net
Integration into Responsive Materials
"Smart" or "intelligent" materials that respond to external stimuli are at the cutting edge of materials science. researchgate.netnih.gov Benzenemethanol, 4-(dimethylamino)- is a precursor to moieties that are integrated into such responsive systems. The two primary responsive characteristics derived from this compound are pH-responsiveness and photo-responsiveness.
pH-Responsiveness: The dimethylamino group is a weak base. When incorporated into a polymer chain, such as in poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), it can be protonated in acidic conditions. nih.gov This protonation leads to a change in the polymer's charge and hydrophilicity, causing conformational changes, swelling, or disassembly of nanoparticle carriers. nih.govnih.gov This pH-responsive behavior is exploited in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular endosomes. nih.govnih.gov
Photo/Thermo-Responsiveness: Triarylmethane dyes, synthesized from 4-(dimethylamino)benzenemethanol precursors, exist in equilibrium with their colorless leuco forms. fao.org This equilibrium can be shifted by external stimuli like UV light or heat, leading to a color change. digitellinc.com This principle is the basis for thermochromic and photochromic materials. researchgate.netresearchgate.net When these leuco dyes are embedded in a polymer matrix, the resulting material can reversibly change color upon heating or irradiation. researchgate.netrsc.org This functionality is used in applications ranging from temperature sensors and smart packaging to rewritable paper and force-sensitive polymers (mechanophores). digitellinc.comresearchgate.net
Exploration of Biological Activities and Underlying Molecular Mechanisms in Research
Antimicrobial Activity Investigations
Research into the antimicrobial properties of aromatic alcohols and their derivatives has identified several potential mechanisms of action. While direct and extensive studies on Benzenemethanol, 4-(dimethylamino)- are not widely available, the activities of its parent compound, benzyl (B1604629) alcohol, and related structures offer significant insights.
Antibacterial Mechanisms of Action
The antibacterial effects of simple aromatic alcohols like benzyl alcohol are generally attributed to their interaction with bacterial cell structures. scielo.org.za It is widely accepted that benzyl alcohols can exert their action by altering the integrity of bacterial membranes, particularly in Gram-negative bacteria. scielo.org.za
Key antibacterial mechanisms associated with the benzyl alcohol class include:
Membrane Disorganization : At nonlethal concentrations, benzyl alcohol has been shown to cause a disordered membrane structure. nih.gov This disruption can compromise the barrier function of the cell membrane.
Increased Membrane Permeability : By disorganizing the membrane, benzyl alcohol may increase its permeability. nih.gov This can lead to the loss of essential intracellular ions and metabolites, ultimately contributing to cell death. nih.gov
Synergistic Effects : Research has shown that benzyl alcohol can act synergistically with other antibacterial agents. For instance, it has been observed to accelerate the accumulation of the cationic agent benzalkonium chloride (BAC) inside bacterial cells, likely by increasing membrane permeability and facilitating the influx of BAC. nih.gov
Inhibition of Efflux Pumps : Some studies suggest that certain alcohols can interrupt the function of membrane proteins, which might include efflux pumps responsible for expelling antimicrobial agents from the bacterial cell. nih.gov
Derivatives synthesized from the related compound 4-(N,N-dimethylamino)benzaldehyde have also been evaluated for antibacterial properties, suggesting that this chemical scaffold is of interest in the development of new antimicrobial agents. nih.gov
Antifungal Mechanisms of Action
The mechanisms underlying the antifungal activity of benzyl alcohol and its derivatives are often similar to their antibacterial actions, primarily involving disruption of cell structure and function. Benzyl alcohol itself has been reported to possess antifungal properties, making it a common ingredient in various topical formulations. researchgate.net
Studies on derivatives of the structurally related 4-(N,N-dimethylamino)benzaldehyde have shown that these compounds can be effective against pathogenic fungi. nih.gov For example, certain benzyl bromide derivatives, which share a common benzyl core, demonstrated strong activity against several fungal species. nih.gov The primary mechanism is often linked to the lipophilic nature of the molecule, allowing it to interfere with the fungal cell membrane, similar to its effect on bacteria.
Antioxidant Properties and Radical Scavenging Mechanisms
Direct investigations into the antioxidant and radical-scavenging capabilities of Benzenemethanol, 4-(dimethylamino)- are limited in publicly accessible scientific literature. However, the study of other phenolic and aromatic compounds provides a framework for understanding potential mechanisms.
Antioxidant activity in phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The efficiency of this process can be influenced by other substituents on the aromatic ring. For instance, studies on dimers of p-cresol (B1678582) and p-methoxyphenol have shown that their ability to trap free radicals is significant, sometimes greater than that of their monomeric parent compounds. mdpi.com
A common method to evaluate antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the reduction of the stable DPPH radical is measured spectrophotometrically. nih.gov Another method is the Copper Reducing Antioxidant Capacity (CuPRAC) assay, which measures the ability of a compound to reduce a copper-neocuproine complex. nih.gov While specific data for Benzenemethanol, 4-(dimethylamino)- is not available, these are standard methods that would be used to determine its radical scavenging activity.
Research into Enzyme Inhibition Activities
Specific research detailing the enzyme inhibition activities of Benzenemethanol, 4-(dimethylamino)- is not prominent in the available literature. However, general principles from related compounds suggest potential interactions. Phenolic compounds can sometimes be transformed metabolically into intermediates like quinone methides. scielo.org.za These intermediates are known to be reactive and can act as alkylating agents, potentially inhibiting enzymes such as serine proteases and β-lactamases. scielo.org.za
Furthermore, studies on the biosynthesis of other aromatic alcohols, such as β-phenylethanol in Saccharomyces cerevisiae, involve enzymes like phenylpyruvate decarboxylase and phenylalanine aminotransferase. nih.gov Research in this area sometimes investigates how various aromatic compounds might inhibit these or other enzymes in a metabolic pathway, but specific inhibitory data for Benzenemethanol, 4-(dimethylamino)- is not specified. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For Benzenemethanol, 4-(dimethylamino)-, the key structural features are the benzyl alcohol core and the dimethylamino substituent at the para position.
Influence of the Dimethylamine (B145610) Pharmacophore on Biological Activity
The dimethylamino group is a common pharmacophore (a part of a molecule responsible for its biological activity) in medicinal chemistry. Its presence can significantly influence a molecule's physicochemical properties and its interaction with biological targets.
A study on a novel and structurally complex analgesic agent, which contains a dimethylamino group as part of its piperidine (B6355638) ring system, highlights the importance of this functional group. nih.gov In this complex molecule, the dimethylamino group is crucial for its analgesic effect, which is mediated through the µ-opioid receptor. nih.gov While this analgesic is a far more complex structure than Benzenemethanol, 4-(dimethylamino)-, the study underscores the general role of the dimethylamino group in molecular recognition and activity.
The influence of the dimethylamine group can be attributed to:
Basicity : The nitrogen atom provides a basic center, which can be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with acidic residues in a receptor or enzyme active site.
Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor.
The table below details the compound from the aforementioned SAR study to illustrate the complexity and the role of the dimethylamino group in a different molecular context.
| Compound Name | Structure | Role of Dimethylamine Group | Biological Target |
| 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one | A complex piperidine derivative | Essential for analgesic activity | µ-opioid receptor nih.gov |
This example demonstrates the importance of the dimethylamino pharmacophore in a specific therapeutic context, providing a basis for hypothesizing its potential role in the biological activities of simpler molecules like Benzenemethanol, 4-(dimethylamino)-. nih.gov
Correlation of Electronic Structure with Biological Potency
Research into chalcone (B49325) derivatives has provided insights into this relationship. Studies have shown that strong electron-donating groups on the B ring of chalcones, such as the 4-dimethylamino group, can lead to the weakest inhibition of nitric oxide production. nih.gov This is attributed to the 4-dimethylamino group's ability to decrease the stability of the glutathione (B108866) (GSH) adduct by weakening the carbon-sulfur bond strength through the movement of an electron pair from the nitrogen atom via the aromatic ring. nih.gov This highlights a direct correlation where the electron-donating nature of the 4-dimethylamino group diminishes the anti-inflammatory potency of these specific chalcone derivatives. nih.gov
Role as a Chemical Precursor in Pharmaceutical Research
Benzenemethanol, 4-(dimethylamino)- serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. bldpharm.com Its chemical structure provides a scaffold that can be modified to create a diverse range of compounds for pharmaceutical research.
Intermediate for Local Anesthetics Research
The fundamental structure of many local anesthetics consists of an aromatic part, an intermediate chain, and an amine portion. nih.gov While direct research linking benzenemethanol, 4-(dimethylamino)- as a precursor for currently marketed local anesthetics is not prominent, its structural components—a substituted benzene (B151609) ring and a functional group that can be modified—are relevant to the design of new anesthetic agents. For instance, benzyl alcohol itself has been investigated as a local anesthetic. nih.gov The development of novel local anesthetics is an ongoing area of research, with a focus on improving duration of action and minimizing side effects. nih.govresearchgate.net
Building Block for Antihistamines Research
The core structures of many first-generation antihistamines feature an ethylamine (B1201723) backbone connected to two aromatic groups. While specific research on benzenemethanol, 4-(dimethylamino)- as a direct precursor for antihistamines is not extensively documented in the provided results, its aromatic and amino-functionalized nature makes it a plausible starting material or intermediate for the synthesis of compounds with potential antihistaminic properties. The versatility of the 4-dimethylaminophenyl fragment is recognized in drug discovery for its ability to impart or enhance bioactivity. nih.gov
Investigation of Anticancer Potential
The 4-dimethylaminophenyl moiety, a key feature of benzenemethanol, 4-(dimethylamino)-, has been incorporated into various molecular frameworks to explore their anticancer potential. nih.gov Research has shown that this fragment is a versatile component in drug discovery and can contribute to or enhance the bioactivity of a compound. nih.gov
For example, chalcones containing a 4-dimethylaminophenyl fragment have demonstrated potential as inhibitors of nitric oxide and prostaglandin (B15479496) E2 production. nih.gov Furthermore, derivatives with this moiety have shown significant anti-inflammatory and anticancer properties, as well as high histone deacetylase (HDAC) inhibitory capacity and strong antiproliferative activity. nih.gov In a study on pyrrolidone derivatives, compounds featuring the 4-dimethylaminophenyl group were identified as promising agents against pancreatic and triple-negative breast cancer cell lines. nih.gov Specifically, certain derivatives were shown to reduce cell colony formation and the growth of tumor spheroids. nih.gov
Advanced Studies on Interaction with Biological Macromolecules
To understand the therapeutic potential of a compound, it is crucial to investigate its interactions with biological macromolecules such as enzymes, receptors, and nucleic acids. These studies provide insights into the mechanism of action at a molecular level.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. chemrxiv.org This method is widely used in drug design to understand how a potential drug molecule might interact with its target protein.
In the context of research involving the 4-dimethylaminophenyl group, molecular docking studies have been employed to elucidate the binding modes of various derivatives with their biological targets. For instance, in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, molecular docking was used to show how the most potent compounds interact with both the catalytic active site and the peripheral anionic site of AChE. nih.gov
Similarly, in anticancer research, molecular docking has been utilized to understand the biological alterations induced by benzenesulfonamide (B165840) derivatives targeting carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov These studies help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov In the context of antiviral research, molecular docking simulations have helped to understand the mechanism of action of N-substituted benzyl/phenyl acetamides as potential HIV-1 reverse transcriptase inhibitors. nih.gov
Future Research Directions and Emerging Paradigms
Integration with Green Chemistry Principles in Synthetic Methodologies
The synthesis and transformation of aromatic alcohols are increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous materials. For Benzenemethanol, 4-(dimethylamino)-, several emerging strategies align with these principles.
Biocatalysis: Enzymatic synthesis represents a significant green alternative to traditional chemical methods. The transesterification of benzyl (B1604629) alcohol derivatives using enzymes like Candida antarctica lipase (B570770) B (CALB) has been demonstrated. mdpi.com This approach, typically conducted in organic solvents like isooctane (B107328) under mild conditions (e.g., 37°C), offers high selectivity and avoids harsh reagents. mdpi.com Future research could optimize enzymatic routes for the production and modification of Benzenemethanol, 4-(dimethylamino)-, potentially leading to esters with applications as flavors, fragrances, or antimicrobial agents. mdpi.com
Advanced Solvent and Catalyst Systems: A major goal in green chemistry is the replacement of volatile and toxic organic solvents. Research into the etherification of benzyl alcohols has shown the efficacy of using propylene (B89431) carbonate, a green and recyclable solvent, in conjunction with iron catalysts such as FeCl₃·6H₂O. acs.org This system avoids hazardous chlorinated solvents and allows for the catalyst and solvent to be recovered and reused. acs.org Similarly, transition-metal-free conditions are highly desirable. A novel approach for the radical coupling of aromatic alcohols has been developed using t-BuONa as both a base and a radical initiator, completely avoiding transition metal catalysts and external oxidants, with water being the only byproduct. nih.govresearchgate.net
Electro-organic Synthesis: Electrochemical methods offer a sustainable pathway for organic synthesis by replacing chemical oxidants or reductants with electricity. youtube.com The electro-organic synthesis of substituted benzyl alcohol derivatives has been explored, often using a persulfate mediator in a biphasic electrolysis setup. youtube.comrsc.org This technique can be tailored for specific transformations and represents a green approach to modifying compounds like Benzenemethanol, 4-(dimethylamino)-. rsc.org
| Methodology | Key Features | Example System | Reference |
| Biocatalysis | Mild conditions, high selectivity, enzymatic catalyst. | Candida antarctica lipase B mediated transesterification. | mdpi.com |
| Green Solvents | Use of non-toxic, recyclable solvents like propylene carbonate. | FeCl₃·6H₂O in propylene carbonate for etherification. | acs.org |
| Metal-Free Catalysis | Avoids heavy metal waste and toxicity. | t-BuONa-mediated radical coupling of aromatic alcohols. | nih.govresearchgate.net |
| Electrosynthesis | Uses electricity instead of chemical reagents. | Persulfate-mediated biphasic electrolysis. | youtube.com |
Development of Advanced Catalytic Systems for Specific Transformations
The functional groups of Benzenemethanol, 4-(dimethylamino)- make it a versatile substrate for various catalytic transformations. Future research is focused on developing highly efficient and selective catalysts for specific reactions, such as oxidation to the corresponding aldehyde, which is a valuable chemical intermediate.
Photocatalysis: This technology utilizes light to drive chemical reactions on the surface of a semiconductor catalyst. It is considered a green technology due to its use of mild conditions. mdpi.com For the selective oxidation of benzyl alcohol and its derivatives, various photocatalysts have been investigated, including:
Bimetallic Nanoparticles on Semiconductors: Ag/Pd bimetallic nanoparticles supported on monoclinic BiVO₄ have demonstrated high conversion rates (up to 89.9%) and selectivity (>99%) for the oxidation of benzyl alcohol to benzaldehyde (B42025) under visible light. mdpi.com
Ultrathin Nanosheets: Bi₄Ti₃O₁₂ ultrathin nanosheets (around 3.9 nm thick) show significantly enhanced photocatalytic performance compared to their bulk counterparts, attributed to a greater number of surface Lewis acid sites (Ti⁴⁺) that activate the alcohol. nih.gov
Modified Carbon Nitride: Composite materials such as Fe₂O₃/g-C₃N₄, synthesized via simple mechanochemical methods, have been used for the selective photo-oxidation of benzyl alcohol, achieving good conversion and selectivity. researchgate.net
Nanocatalysis: The use of catalysts at the nanoscale offers advantages in terms of high surface area and unique electronic properties. nih.gov For benzyl alcohol oxidation, nanosized catalysts have shown remarkable activity:
Schiff-Base Complexes and Metal Oxides: Nanosized Cu/Ni Schiff-base complexes and their corresponding metal oxides (CuO, NiO) have been used for the highly selective oxidation of benzyl alcohol to benzaldehyde with H₂O₂. mdpi.com
Supported Bimetallic Nanoparticles: Bimetallic Cu-Ni nanoparticles supported on materials like MIL-101 (a metal-organic framework) or titanium dioxide have been studied for the selective oxidation of benzyl alcohol using molecular oxygen. mdpi.com
Electrocatalysis: As an alternative to the oxygen evolution reaction, the electrochemical oxidation of benzyl alcohol on noble and transition metal electrocatalysts is gaining attention. rsc.org This approach allows for the synthesis of valuable chemicals while simultaneously producing hydrogen at the cathode. The electronic effects of substituents, such as the dimethylamino group, are an area of active investigation to tailor reaction pathways. rsc.org
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of Benzenemethanol, 4-(dimethylamino)- possesses all the necessary features to participate in these interactions: a hydroxyl group for hydrogen bonding, a dimethylamino group which can act as a hydrogen bond acceptor, and an aromatic ring capable of π-π stacking. mdpi.comresearchgate.netnih.gov
Future research could explore the use of this compound as a building block for creating complex, functional supramolecular architectures. While direct studies on the self-assembly of Benzenemethanol, 4-(dimethylamino)- are limited, the behavior of analogous structures provides a clear precedent.
Amphiphilic Self-Assembly: Synthetic amphiphiles containing N-benzyl moieties have been shown to self-assemble into nanoparticles in aqueous media. mdpi.com By chemically modifying Benzenemethanol, 4-(dimethylamino)- to attach a hydrophobic alkyl chain, novel peptide amphiphiles (PAs) could be created. nih.govnih.gov These PAs could self-assemble into various nanostructures like nanofibers, vesicles, or micelles, driven by the interplay of hydrophobic interactions, hydrogen bonding, and π-π stacking between the aromatic rings. nih.govnih.gov
Crystal Engineering: In the solid state, the interplay of hydrogen bonds and π-π stacking interactions governs the molecular packing. mdpi.comuj.edu.pl Studies on related molecules, such as 4-(dimethylamino)benzaldehyde (B131446), show that molecules can be linked by C-H···O hydrogen bonds and stabilized by π-π stacking interactions, with centroid-to-centroid distances around 3.7 Å. researchgate.net The alcohol group in Benzenemethanol, 4-(dimethylamino)- would introduce stronger O-H···O or O-H···N hydrogen bonds, potentially leading to the formation of well-defined supramolecular synthons like dimers or chains, which then organize into layered structures through π-π and van der Waals forces. mdpi.comnih.gov Understanding and controlling these interactions could allow for the rational design of crystalline materials with specific optical or electronic properties.
Novel Bio-conjugation Strategies for Targeted Research
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of drug development, diagnostics, and basic biological research. nih.gov The development of site-specific modification techniques allows for the precise attachment of payloads (like drugs or dyes) to proteins, such as antibodies, to create advanced therapeutics like antibody-drug conjugates (ADCs). frontiersin.orgnih.gov
Benzenemethanol, 4-(dimethylamino)- presents an intriguing scaffold for the design of novel linkers for bioconjugation. Its two functional groups offer handles for chemical modification and attachment.
Linker Development: The benzyl alcohol hydroxyl group can be readily converted into other functional groups, such as an azide (B81097) or alkyne for "click chemistry," or an activated ester for reaction with lysine (B10760008) residues on a protein. The dimethylamino group, a strong electron-donating group, modulates the reactivity of the aromatic ring and can also be a site for chemical handles to be attached.
Exploiting Functional Groups for Site-Specificity: The inherent properties of the compound could be leveraged for targeted reactions. While many bioconjugation strategies target cysteine or lysine residues, the unique electronic nature of the 4-(dimethylamino)phenyl moiety might be exploited in novel enzymatic or metal-catalyzed labeling strategies that target specific amino acid environments. frontiersin.org Future research could focus on developing linkers derived from this compound that enable the conjugation of cytotoxic drugs to antibodies for cancer therapy or the attachment of fluorescent probes for cellular imaging. nih.gov
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A profound understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical transformations involving Benzenemethanol, 4-(dimethylamino)-.
Computational Studies (DFT): Density Functional Theory (DFT) has become an invaluable tool for studying molecular structure, reactivity, and spectroscopic properties. conicet.gov.ar For the closely related 4-(dimethylamino)benzaldehyde, DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) have been used to optimize molecular geometry, calculate vibrational frequencies (for IR and Raman spectra), and analyze electronic properties like the HOMO-LUMO gap. conicet.gov.ar Similar studies on Benzenemethanol, 4-(dimethylamino)- could provide insights into its bond lengths, angles, and electronic distribution. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and study the structure of transition states, as has been done for benzyl alcohol oxidation. researchgate.net
Advanced Spectroscopy: While standard spectroscopic methods are used for routine characterization, advanced techniques can provide dynamic and structural information about reactive intermediates.
In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reactions on catalyst surfaces in real-time. For example, in the photocatalytic oxidation of benzyl alcohol, in-situ FTIR has revealed how the alcohol adsorbs and is activated on the Lewis acid sites of a Bi₄Ti₃O₁₂ nanosheet catalyst. nih.gov
2D NMR: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning the structure of products and intermediates in complex reaction mixtures, providing connectivity information that is not available from 1D spectra.
By integrating DFT calculations with experimental data from techniques like time-dependent DFT (TD-DFT) for UV-Vis spectra, NBO (Natural Bond Orbital) analysis for studying intramolecular interactions, and in-situ spectroscopy for observing intermediates, a comprehensive, atom-level understanding of the mechanisms governing the reactivity of Benzenemethanol, 4-(dimethylamino)- can be achieved. conicet.gov.ar
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(dimethylamino)benzenemethanol derivatives?
- Methodological Answer : Derivatives can be synthesized via reductive amination or condensation reactions. For example, 4-(dimethylamino)benzaldehyde (precursor) undergoes Schiff base formation with amines, followed by reduction using NaBH₄ to stabilize the product . Characterization typically involves FT-IR (to confirm C=N bond reduction to C-N) and ¹H/¹³C NMR (to identify dimethylamino proton signals at δ ~2.8–3.2 ppm and aromatic protons at δ ~6.5–7.5 ppm) .
Q. How can solubility profiles of 4-(dimethylamino)benzenemethanol be determined experimentally?
- Methodological Answer : Gravimetric methods are commonly used. Dissolve the compound in solvents (e.g., methanol, DMSO) at fixed temperatures (e.g., 298 K), filter saturated solutions, and measure residual mass after solvent evaporation. Note: Data inconsistencies arise due to single-temperature studies; multi-temperature trials (e.g., 298–323 K) are advised for robust datasets .
Q. What spectroscopic techniques are optimal for structural confirmation of 4-(dimethylamino)benzenemethanol?
- Methodological Answer :
- ¹H NMR : Look for a singlet at δ ~3.0 ppm (N(CH₃)₂ protons) and a broad peak at δ ~4.8 ppm (hydroxyl group). Aromatic protons appear as doublets (J ≈ 8 Hz) in the δ 6.5–7.2 ppm range .
- FT-IR : Key bands include O-H stretch (~3200–3400 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C-H bends (~750–850 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for 4-(dimethylamino)benzenemethanol analogs?
- Methodological Answer : Discrepancies (e.g., in cyclohexane vs. methanol) often stem from temperature-dependent solubility and solvent polarity. To reconcile
- Perform multi-temperature studies (e.g., 278–323 K) and apply thermodynamic models like the van’t Hoff equation to calculate ΔHsol and ΔSsol.
- Validate using independent methods (e.g., UV-Vis spectrophotometry for low-solubility systems) .
Q. What strategies mitigate challenges in synthesizing double-substituted 4-(dimethylamino)benzenemethanol derivatives?
- Methodological Answer : Steric hindrance from the dimethylamino group complicates double substitution. Strategies include:
- Using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to direct regioselectivity.
- Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic functionalization .
- Monitoring reaction progress via LC-MS to isolate intermediates .
Q. How can photophysical properties of 4-(dimethylamino)benzenemethanol be exploited for material science applications?
- Methodological Answer : The dimethylamino group enhances fluorescence via intramolecular charge transfer (ICT). Applications include:
- Fluorescent probes : Modify the hydroxyl group with ester linkages to tune emission wavelengths (e.g., λem ≈ 450–550 nm in DMSO).
- Optoelectronic materials : Study solvatochromism in solvents of varying polarity (e.g., red-shifted emission in polar aprotic solvents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
